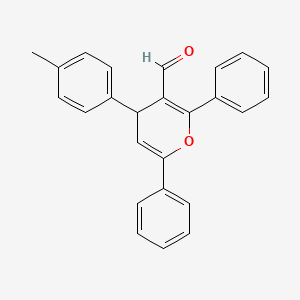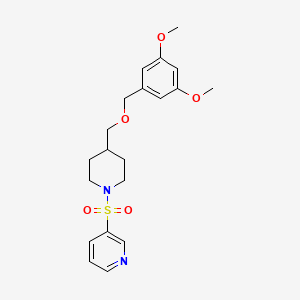![molecular formula C14H15ClN4O2 B2936687 2-chloro-N-[5-(oxan-4-yl)-1H-pyrazol-3-yl]pyridine-4-carboxamide CAS No. 1404214-03-4](/img/structure/B2936687.png)
2-chloro-N-[5-(oxan-4-yl)-1H-pyrazol-3-yl]pyridine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-N-[5-(oxan-4-yl)-1H-pyrazol-3-yl]pyridine-4-carboxamide, also known as CP-690,550, is a chemical compound that has been studied for its potential therapeutic uses. This compound has been of interest to researchers due to its ability to modulate the immune system and potentially treat autoimmune diseases.
Mécanisme D'action
2-chloro-N-[5-(oxan-4-yl)-1H-pyrazol-3-yl]pyridine-4-carboxamide works by inhibiting the activity of Janus kinase enzymes, which are involved in the signaling pathways of cytokines and growth factors. This inhibition leads to a decrease in the production of cytokines and growth factors, which are involved in the inflammatory response. By reducing the inflammatory response, 2-chloro-N-[5-(oxan-4-yl)-1H-pyrazol-3-yl]pyridine-4-carboxamide may be able to treat autoimmune diseases.
Biochemical and Physiological Effects
2-chloro-N-[5-(oxan-4-yl)-1H-pyrazol-3-yl]pyridine-4-carboxamide has been shown to have several biochemical and physiological effects. This compound has been shown to decrease the production of cytokines such as interleukin-6 and interferon-gamma, which are involved in the inflammatory response. 2-chloro-N-[5-(oxan-4-yl)-1H-pyrazol-3-yl]pyridine-4-carboxamide has also been shown to decrease the activity of T cells, which are involved in the immune response. Additionally, 2-chloro-N-[5-(oxan-4-yl)-1H-pyrazol-3-yl]pyridine-4-carboxamide has been shown to decrease the production of antibodies, which are involved in the immune response.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-chloro-N-[5-(oxan-4-yl)-1H-pyrazol-3-yl]pyridine-4-carboxamide in lab experiments is that it has been well-studied and its mechanism of action is well-understood. This makes it a useful tool for studying the immune system and autoimmune diseases. However, one limitation of using 2-chloro-N-[5-(oxan-4-yl)-1H-pyrazol-3-yl]pyridine-4-carboxamide in lab experiments is that it may not accurately reflect the complex interactions of the immune system in vivo.
Orientations Futures
There are several future directions for research involving 2-chloro-N-[5-(oxan-4-yl)-1H-pyrazol-3-yl]pyridine-4-carboxamide. One future direction is to study the long-term effects of 2-chloro-N-[5-(oxan-4-yl)-1H-pyrazol-3-yl]pyridine-4-carboxamide on the immune system. Another future direction is to investigate the potential use of 2-chloro-N-[5-(oxan-4-yl)-1H-pyrazol-3-yl]pyridine-4-carboxamide in combination with other drugs for the treatment of autoimmune diseases. Additionally, future research could focus on the development of new compounds that have similar mechanisms of action to 2-chloro-N-[5-(oxan-4-yl)-1H-pyrazol-3-yl]pyridine-4-carboxamide but with improved efficacy and safety profiles.
Méthodes De Synthèse
The synthesis of 2-chloro-N-[5-(oxan-4-yl)-1H-pyrazol-3-yl]pyridine-4-carboxamide involves several steps. The first step is the reaction between 2-chloro-4-pyridinecarboxylic acid and oxan-4-ol in the presence of thionyl chloride to form 2-chloro-4-(oxan-4-yl)pyridine. The second step involves the reaction of 2-chloro-4-(oxan-4-yl)pyridine with 3-amino-5-methylisoxazole in the presence of potassium carbonate to form 2-chloro-N-(5-methylisoxazol-3-yl)-4-(oxan-4-yl)pyridine-3-carboxamide. The final step involves the reaction of 2-chloro-N-(5-methylisoxazol-3-yl)-4-(oxan-4-yl)pyridine-3-carboxamide with ammonia to form 2-chloro-N-[5-(oxan-4-yl)-1H-pyrazol-3-yl]pyridine-4-carboxamide.
Applications De Recherche Scientifique
2-chloro-N-[5-(oxan-4-yl)-1H-pyrazol-3-yl]pyridine-4-carboxamide has been studied for its potential therapeutic uses in autoimmune diseases such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. This compound has been shown to modulate the immune system by inhibiting the activity of Janus kinase enzymes, which are involved in the signaling pathways of cytokines and growth factors.
Propriétés
IUPAC Name |
2-chloro-N-[5-(oxan-4-yl)-1H-pyrazol-3-yl]pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN4O2/c15-12-7-10(1-4-16-12)14(20)17-13-8-11(18-19-13)9-2-5-21-6-3-9/h1,4,7-9H,2-3,5-6H2,(H2,17,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOEZYSBRFBWQHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C2=CC(=NN2)NC(=O)C3=CC(=NC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-[5-(oxan-4-yl)-1H-pyrazol-3-yl]pyridine-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

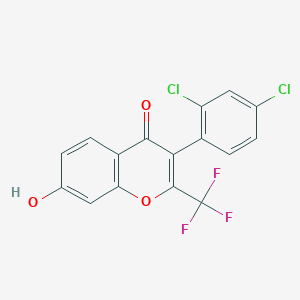
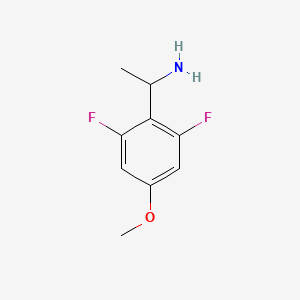
![2-amino-4-(3-bromophenyl)-6,7-dimethyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2936609.png)
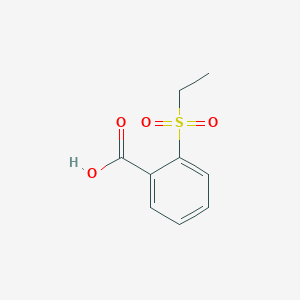

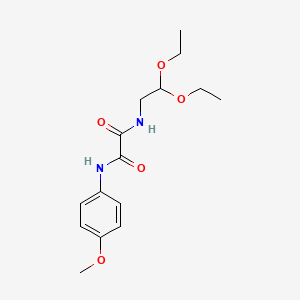
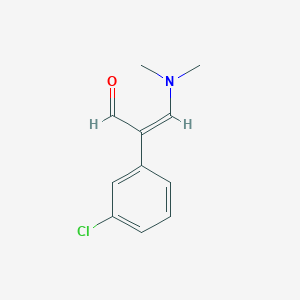

![Ethyl 4-oxo-5-[(2-phenoxyacetyl)amino]-3-[4-(trifluoromethyl)phenyl]thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2936622.png)

![3-benzyl-7-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione](/img/no-structure.png)
![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-2-(p-tolylthio)acetamide](/img/structure/B2936625.png)
